2-Amino-3,5-di-tert-butylphenol

Overview

Description

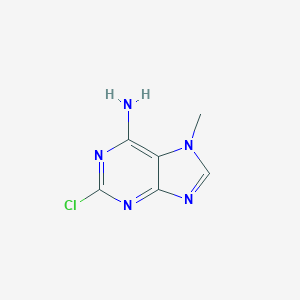

2-Amino-3,5-di-tert-butylphenol is a chemical compound with the molecular formula C14H23NO and a molecular weight of 221.34 . It is used in various chemical reactions and has several industrial applications .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, one study discusses the interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoIIpivalate or chloride, leading to the formation of one-dimensional coordination polymers . Another study discusses the hydrogenation of 2-tert-butylphenol to give cis-2-tert-butylcyclohexanol, which when acetylated becomes a commercial fragrance .Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C14H23NO . The structure is generated from information available in ECHA’s databases .Chemical Reactions Analysis

This compound participates in various chemical reactions. For example, a N-heterocyclic carbene catalyzes the oxidative esterification of various aldehydes in the presence of 3,3’,5’5-tetra-tert-butyldiphenoquinone to yield hexafluoroisopropylesters . These esters are useful active esters for in situ amide bond formation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.34 . Other physical and chemical properties such as melting point, boiling point, density, and toxicity information are also available .Scientific Research Applications

1. Chemical Reactions and Complex Formation

2-Amino-3,5-di-tert-butylphenol, also known as 2-amino-4,6-di-tert-butylphenol, plays a crucial role in various chemical reactions and complex formations. For instance, it reacts with ammonia and 3,5-di-tert-butylcatechol in the presence of copper, leading to the formation of complexes with unique magnetic properties. Such complexes exhibit strong ferromagnetic exchange due to the orthogonal coupling of metal and ligand magnetic orbitals, which result in a molecular spin state (Speier et al., 1996).

2. Biological and Medical Research

Derivatives of this compound have shown significant biological activity, especially in immunomodulation. They are studied for their effects on human peripheral blood lymphocytes, demonstrating immunosuppressive properties and stimulation of interferon production. These findings suggest potential applications in developing new immunomodulatory agents (Nizheharodava et al., 2020).

3. Antioxidant and Antiviral Properties

The compounds derived from this compound are researched for their antioxidant activities. This includes their effectiveness in scavenging free radicals and protecting against oxidative stress, which is crucial for addressing various health issues. Additionally, these compounds have been studied for their antiviral properties, particularly against herpes simplex virus and influenza, highlighting their potential in antiviral drug development (Shadyro et al., 2003).

4. Catalytic Activities

This compound-based complexes demonstrate catalytic activities, such as oxidizing catechols to quinones. This mimics the function of certain enzymes and suggests potential applications in synthetic chemistry and biocatalysis. These catalytic processes often involve redox reactions and ligand-centered transformations, offering insights into enzyme-mimetic catalysis (Mukherjee et al., 2004).

5. Synthesis of New Compounds

Research also focuses on synthesizing new compounds with this compound as a fragment. These include the development of novel oxadiazoles with potential antioxidant activities, providing a platform for creating new therapeutic agents with enhanced biological properties (Shakir et al., 2014).

Properties

IUPAC Name |

2-amino-3,5-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8,16H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRBDDUMPXYLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)O)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429088 | |

| Record name | 2-amino-3,5-ditert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24973-57-7 | |

| Record name | 2-amino-3,5-ditert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)